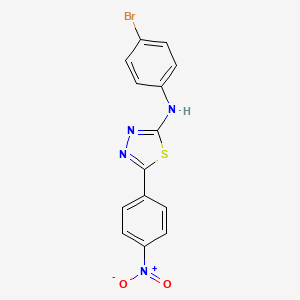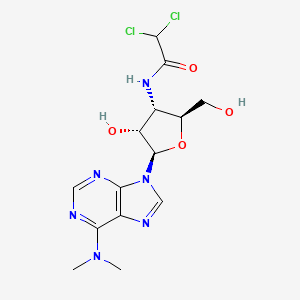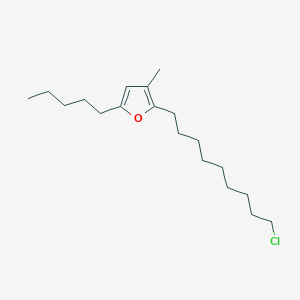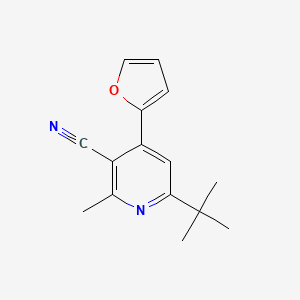
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylamino group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives.
Incorporation of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, typically using methylamine and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(3-methoxyphenyl)pyridazin-3(2H)-one: Lacks the methylamino group.
2-(3-Methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one: Lacks the chloro group.
4-Chloro-5-(methylamino)pyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and methylamino) on the pyridazinone core, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
84607-75-0 |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
4-chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-14-10-7-15-16(12(17)11(10)13)8-4-3-5-9(6-8)18-2/h3-7,14H,1-2H3 |
Clave InChI |
KVMBIYBQBFRPHT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)









